molecular formula C11H14N2O B12975175 Piperidin-2-yl(pyridin-4-yl)methanone

Piperidin-2-yl(pyridin-4-yl)methanone

Cat. No.: B12975175
M. Wt: 190.24 g/mol
InChI Key: PUAWZVABXRRQNZ-UHFFFAOYSA-N
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Description

Piperidin-2-yl(pyridin-4-yl)methanone is a chemical compound featuring a ketone bridge connecting piperidine and pyridine heterocycles. This structure serves as a versatile scaffold in medicinal chemistry and drug discovery. The piperidine ring is one of the most common heterocyclic fragments found in FDA-approved drugs, underscoring its fundamental importance in the development of bioactive molecules . Compounds containing the piperidine nucleus show a wide spectrum of biological activities and are investigated for their potential as anticancer, antiviral, and antimicrobial agents, among other therapeutic applications . In anticancer research, piperidine-based compounds have been observed to regulate crucial signaling pathways essential for cancer cell survival, such as STAT-3, NF-κB, and PI3k/Akt . The pyridine ring is another privileged structure in pharmacology, and its integration with piperidine creates a multifunctional building block for designing novel active compounds. Researchers utilize this and related scaffolds in the synthesis of potential treatments for conditions ranging from various cancers to central nervous system disorders . This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

piperidin-2-yl(pyridin-4-yl)methanone

InChI

InChI=1S/C11H14N2O/c14-11(9-4-7-12-8-5-9)10-3-1-2-6-13-10/h4-5,7-8,10,13H,1-3,6H2

InChI Key

PUAWZVABXRRQNZ-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C(=O)C2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Acylation of Piperidine with Pyridine-4-carbonyl Chloride

  • Procedure: Piperidine is reacted with pyridine-4-carbonyl chloride in an anhydrous organic solvent such as dichloromethane or chloroform.
  • Conditions: The reaction is typically conducted at low temperatures (0°C to 25°C) to control the rate and minimize side reactions.
  • Catalysts/Additives: A base such as triethylamine or pyridine may be added to scavenge the hydrochloric acid generated during the reaction.
  • Workup: After completion, the reaction mixture is quenched with water or ice water, and the product is extracted into an organic phase, washed, dried, and purified by recrystallization or chromatography.

This method yields Piperidin-4-yl(pyridin-2-yl)methanone hydrochloride or related salts with high purity and yield, suitable for further applications.

Alternative Routes via Amine Derivatives and Coupling Agents

  • Amide Bond Formation: Instead of acid chlorides, pyridine carboxylic acids can be activated using coupling agents such as carbodiimides (e.g., DCC, EDC) or mixed anhydrides, then reacted with piperidine.
  • Advantages: This avoids the need to prepare acid chlorides and can be milder, reducing side reactions.
  • Conditions: Typically performed in solvents like DMF or dichloromethane at room temperature or slightly elevated temperatures.
  • Purification: Similar extraction and purification steps as above.

Reductive Alkylation and Transfer Hydrogenation Approaches

Though more common in related piperidine derivatives, reductive alkylation methods can be adapted for the preparation of substituted piperidinyl methanones:

  • Transfer Hydrogenation: Using formaldehyde and palladium catalysts under mild heating to methylate or modify piperidine rings before acylation.
  • Relevance: These methods are more applicable when preparing methylated or substituted piperidine derivatives but can be integrated into multi-step syntheses of Piperidin-2-yl(pyridin-4-yl)methanone analogs.
Parameter Typical Range/Value Notes
Solvent Dichloromethane, chloroform, DMF Anhydrous preferred
Temperature 0°C to 25°C Lower temperatures reduce side reactions
Reaction Time 1 to 4 hours Monitored by TLC or HPLC
Base Triethylamine, pyridine Neutralizes HCl byproduct
Catalyst (if any) Not typically required for acylation Coupling agents used in alternative methods
Workup Aqueous quench, organic extraction Drying over MgSO4 or Na2SO4
Purification Recrystallization, chromatography Ensures high purity
  • The acylation of piperidine with pyridine-4-carbonyl chloride is the most straightforward and widely used method, providing high yields (>85%) and purity (>95%) when conducted under controlled temperature and anhydrous conditions.
  • Alternative coupling methods using carbodiimides offer milder conditions but may require longer reaction times and careful removal of urea byproducts.
  • Transfer hydrogenation and reductive alkylation methods are valuable for preparing substituted piperidine intermediates but are less direct for the target compound.
  • Industrial synthesis often employs continuous flow reactors to improve heat and mass transfer, enabling better control over reaction parameters and scalability.
Method Starting Materials Key Conditions Yield (%) Purity (%) Notes
Acylation with acid chloride Piperidine + pyridine-4-carbonyl chloride 0–25°C, DCM, base (Et3N) 85–95 >95 Most common, straightforward
Coupling agent-mediated amide formation Piperidine + pyridine-4-carboxylic acid + DCC/EDC RT, DMF or DCM 70–85 90–95 Milder, avoids acid chlorides
Reductive alkylation (for substituted derivatives) Piperidine + aldehydes + NaCNBH3 Mild acidic pH, RT 60–75 85–90 Useful for substituted piperidines
Transfer hydrogenation (modification step) Piperidine-4-carboxylic acid + formaldehyde + Pd catalyst 60–95°C, aqueous acid Variable Variable For methylated derivatives, multi-step

The preparation of this compound is efficiently achieved via nucleophilic acyl substitution of piperidine with pyridine-4-carbonyl chloride under controlled conditions. Alternative methods using coupling agents or reductive alkylation provide routes for derivatives or milder conditions. Industrial synthesis benefits from continuous flow technology to optimize yield and purity. The choice of method depends on the desired scale, purity requirements, and substitution pattern on the piperidine or pyridine rings.

Chemical Reactions Analysis

Types of Reactions

Piperidin-2-yl(pyridin-4-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield N-oxides, while reduction reactions produce reduced derivatives of the original compound .

Comparison with Similar Compounds

Key Observations :

  • The base compound’s lower molecular weight (~203 Da) may favor better bioavailability.
  • Polar Surface Area (PSA): TP-064’s PSA of 47.71 Ų suggests moderate polarity, while the 2-aminopyrimidine derivative’s higher PSA (~80 Ų) could improve water solubility but reduce blood-brain barrier penetration .

Receptor Agonists

  • 5-HT1 Receptor Agonists: Derivatives like aryl-(4-fluoro-4-[(2-pyridin-2-yl-ethylamino)-methyl]-piperidin-1-yl)-methanone () exhibit antidepressant and anxiolytic effects. Fluorine substitutions enhance metabolic stability and receptor binding affinity compared to the non-fluorinated base compound .

Kinase Inhibitors

  • Protein Kinase Inhibition: (2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanone derivatives were evaluated for kinase inhibition but showed reduced potency compared to planar tricyclic analogs (e.g., pyrido[3,4-g]quinazoline). This highlights the critical role of structural planarity in kinase binding, which the bicyclic methanone scaffold lacks .

Epigenetic Modulators

  • PRMT4 Inhibition: TP-064, a pyridin-4-yl methanone derivative, acts as a potent and selective chemical probe for PRMT4, demonstrating how extended substituents (e.g., methylamino-ethyl-piperidine) enable target specificity .

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